Tert-butyl 4-bromobutanoate

Description

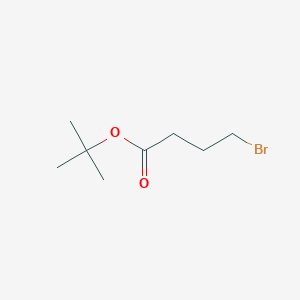

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZRYIJNHAIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911796 | |

| Record name | tert-Butyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110661-91-1, 110611-91-1 | |

| Record name | 1,1-Dimethylethyl 4-bromobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110661-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobutyric acid-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to tert-Butyl 4-bromobutanoate for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in work involving this compound (CAS No. 110661-91-1). It moves beyond a simple data sheet to provide an in-depth understanding of its physical and chemical properties, synthesis, handling, and application, grounded in established scientific principles and experimental data.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a carboxylic ester and an alkyl halide. Structurally, it consists of a four-carbon butanoate chain with a bromine atom at the C4 position and a tert-butyl group protecting the carboxyl function.[1] This unique architecture makes it a valuable intermediate in organic synthesis.[1]

The bulky tert-butyl group provides significant steric hindrance, which influences the molecule's reactivity.[1] It serves as a robust protecting group for the carboxylic acid, stable under various conditions but readily removable under specific acidic conditions. The primary bromine atom, on the other hand, acts as a good leaving group, making the terminal carbon electrophilic and susceptible to nucleophilic substitution reactions.[1] These characteristics render the molecule a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

Core Physical and Chemical Properties

The physical state and solubility of this compound are critical for its application in reaction chemistry, dictating solvent choice and reaction conditions. It is typically a colorless to pale yellow liquid with a distinct odor.[1] Its hydrophobic tert-butyl group makes it soluble in common organic solvents like ether and chloroform, while exhibiting low solubility in water.[1]

Table 1: Key Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 110661-91-1 | [3] |

| Molecular Formula | C₈H₁₅BrO₂ | [1][3] |

| Molecular Weight | 223.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.258 ± 0.06 g/cm³ | [5] |

| Boiling Point | 225.9 °C at 760 mmHg | [5] |

| Flash Point | 117.1 °C | [5] |

| Refractive Index | 1.46 | [6] |

| Solubility | Soluble in ether, chloroform; less soluble in water | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)(C)OC(=O)CCCBr | [1][3] |

| InChI Key | HJEZRYIJNHAIGY-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The most common and direct synthesis of this compound is the Fischer esterification of 4-bromobutanoic acid with tert-butanol. This acid-catalyzed reaction requires careful control to favor product formation and minimize side reactions.

Diagram 1: Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system adapted from established procedures.[7][8] The causality behind each step is explained to ensure reproducibility and understanding.

-

Reaction Setup : To a solution of 4-bromobutanoic acid (e.g., 3.34 g, 20 mmol) in dry dichloromethane (80 mL), add magnesium sulfate (9.6 g, 80 mmol) and tert-butanol (9.2 mL, 100 mmol, 5 eq.).[7]

-

Causality : Dichloromethane is an inert solvent for the reactants. An excess of tert-butanol is used to drive the equilibrium towards the product side, according to Le Châtelier's principle. Magnesium sulfate acts as an in-situ dehydrating agent, sequestering the water produced during esterification, which also shifts the equilibrium to favor product formation.

-

-

Catalysis : Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.[7]

-

Causality : Sulfuric acid is the catalyst; it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

-

Reaction : Vigorously stir the reaction mixture at room temperature for 48 hours.[7]

-

Causality : The prolonged reaction time is necessary due to the steric hindrance of the tert-butyl group, which slows down the reaction rate compared to less hindered alcohols.

-

-

Workup & Neutralization : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[7]

-

Causality : Sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted 4-bromobutanoic acid, preventing product hydrolysis during extraction.

-

-

Extraction & Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and then with brine. Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Causality : Extraction isolates the product into the organic phase. Washing with water and brine removes water-soluble impurities. Drying removes residual water from the organic solvent.

-

-

Purification : Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound.[7]

-

Causality : Column chromatography separates the target compound from non-volatile impurities and any remaining starting material.

-

Spectroscopic Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

-

¹H NMR (400 MHz, CDCl₃) : δ 3.27 (t, J=6.5Hz, 2H, -CH₂Br), 2.22 (t, J=7.2Hz, 2H, -CH₂CO₂-), 1.98-1.91 (m, 2H, -CH₂CH₂CH₂-), 1.27 (s, 9H, -C(CH₃)₃).[8]

-

¹³C NMR (100 MHz, CDCl₃) : δ 171.7 (C=O), 80.5 (O-C(CH₃)₃), 33.7 (-CH₂Br), 32.8 (-CH₂CO₂-), 28.0 (-CH₂CH₂CH₂-), 27.9 (-C(CH₃)₃).[8]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [9] |

-

Pictograms : Warning, Corrosive.

-

Handling : Use only in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid breathing mist, vapors, or spray.[9][10] Wash hands and any exposed skin thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.

-

Spill Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] Ensure adequate ventilation and prevent runoff into drains.[9]

Applications in Research and Development

The dual functionality of this compound makes it a versatile reagent. Its primary application is as an alkylating agent to introduce a protected four-carbon carboxylic acid chain onto a nucleophile.

Diagram 2: General Application Logic

Caption: General synthetic utility of this compound.

This strategy is frequently employed in medicinal chemistry to synthesize derivatives of active pharmaceutical ingredients (APIs), where the butanoic acid chain can act as a linker or modify the pharmacokinetic properties of a drug candidate. For instance, it has been used in the development of cannabinoid-1 (CB1) receptor antagonists.[8]

References

- 1. CAS 110661-91-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 110661-91-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 110661-91-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound, CAS No. 110661-91-1 - iChemical [ichemical.com]

- 6. This compound| CAS:#110611-91-1;110661-91-1 -Letopharm Limited [letopharm.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aksci.com [aksci.com]

Introduction: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to 4-Bromobutyric Acid Tert-Butyl Ester (CAS No. 110661-91-1)

4-Bromobutyric acid tert-butyl ester, also known by its IUPAC name tert-butyl 4-bromobutanoate, is a pivotal reagent in modern organic and medicinal chemistry.[1] Its value lies in its bifunctional nature: a primary alkyl bromide poised for nucleophilic substitution and a sterically hindered tert-butyl ester that serves as a robust protecting group for the carboxylic acid.[2][3] This unique combination allows for the strategic introduction of a flexible four-carbon chain into complex molecules, a common motif in pharmacologically active compounds. This guide provides an in-depth examination of its synthesis, reactivity, applications, and handling, offering field-proven insights for its effective use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 110661-91-1 | [1] |

| Molecular Formula | C₈H₁₅BrO₂ | [2][4] |

| Molecular Weight | 223.11 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | 225.9 ± 23.0 °C (Predicted) | [4][6] |

| Density | ~1.258 g/cm³ (Predicted) | [4][6] |

| Solubility | Soluble in chloroform, hexane, dichloromethane | [2][4] |

| Storage Temperature | 2-8°C, protect from light, under inert atmosphere | [4][5] |

Spectroscopic Data for Structural Verification

Confirmation of the compound's identity and purity post-synthesis or prior to use is critical. The following nuclear magnetic resonance (NMR) data serve as a reliable reference.

-

¹H NMR (400 MHz, CDCl₃): δ 3.40 (t, J=6.7 Hz, 2H), 2.34 (t, J=7.1 Hz, 2H), 2.10 (quintet, J=6.7 Hz, 2H), 1.45 (s, 9H).[4][7]

-

¹³C NMR (100 MHz, CDCl₃): δ 171.8, 80.5, 33.7, 32.8, 28.0, 27.9.[4][7]

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and widely employed method for preparing this compound is the Fischer-Speier esterification of 4-bromobutyric acid with tert-butanol, driven by an acid catalyst.[7][8]

Causality-Driven Methodology

Understanding the "why" behind each step is crucial for troubleshooting and optimization.

-

The Role of the Acid Catalyst (H₂SO₄): Tert-butanol is a bulky, weakly nucleophilic alcohol. The strong acid catalyst protonates the carbonyl oxygen of 4-bromobutyric acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.

-

Driving Equilibrium with a Dehydrating Agent (MgSO₄): Esterification is a reversible reaction that produces water as a byproduct. The inclusion of an anhydrous drying agent like magnesium sulfate sequesters this water as it forms, shifting the reaction equilibrium toward the desired ester product according to Le Châtelier's principle.[4][7]

-

Neutralization and Workup: The reaction is quenched with a weak base, such as saturated sodium bicarbonate solution, to neutralize the sulfuric acid catalyst, preventing potential hydrolysis of the ester during extraction.[4][7] A subsequent brine wash helps to remove residual water from the organic phase.

-

Purification by Chromatography: Silica gel column chromatography is the standard method for purifying the crude product, effectively separating the nonpolar ester from the more polar starting acid and other impurities.[4]

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-bromobutyric acid (1.0 eq., e.g., 3.34 g, 20 mmol) in dry dichloromethane (80 mL), add anhydrous magnesium sulfate (4.0 eq., e.g., 9.6 g, 80 mmol) and tert-butanol (5.0 eq., e.g., 9.2 mL, 100 mmol).[7]

-

Initiation: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2 mL) to the stirred mixture.[7]

-

Reaction: Vigorously stir the reaction mixture at room temperature for 48 hours.[4][7] Monitor reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[4][7]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[4]

-

Washing: Wash the combined organic layers with water and then with saturated sodium chloride (brine) solution.[4]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford the pure this compound.[4]

Synthesis Workflow Diagram

Caption: Acid-catalyzed synthesis of this compound.

Core Reactivity and Strategic Applications

The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

The Electrophilic Alkyl Halide

The primary bromide makes the terminal carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the protected butyrate chain.

-

N-Alkylation: Reaction with primary or secondary amines to form γ-amino esters, which are precursors to important structures like GABA analogs and lactams.[9][10][11]

-

O-Alkylation: Reaction with alcohols or phenols to form ethers.

-

S-Alkylation: Reaction with thiols to generate thioethers.

-

C-Alkylation: Reaction with carbanions, such as those derived from malonates, to form new carbon-carbon bonds.

The Tert-Butyl Ester Protecting Group

The tert-butyl ester is prized for its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments. Its removal is typically achieved under strong acidic conditions, commonly with trifluoroacetic acid (TFA) in a dichloromethane solvent at room temperature.[12] This orthogonality makes it invaluable in multi-step syntheses where other functional groups require manipulation.

Application Highlight: A Linchpin in Drug Discovery

This reagent is a crucial intermediate in the synthesis of a diverse array of pharmaceutical compounds.[3]

-

GABA Analog Synthesis: It is a key starting material for creating β-substituted GABA derivatives, which are of significant interest for treating neurological disorders.[9][10][11]

-

PROTAC Linkers: The compound serves as a simple and effective linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation.[13]

-

Pharmaceutical Intermediates: It is listed as an impurity of Elagolix, a drug used to treat endometriosis, indicating its role as a potential building block or precursor in related synthetic routes.[2][4]

Bifunctional Reagent Logic Diagram

Caption: Dual reactivity pathways of the title compound.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this reagent.

-

Hazard Identification: The compound is classified as a skin and eye irritant.[1][14] It may also cause respiratory irritation.[1][14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] It should be protected from light.[4] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents. The compound is stable under normal conditions.

Conclusion

This compound (CAS: 110661-91-1) is a highly versatile and valuable bifunctional reagent. Its robust tert-butyl ester allows for the selective functionalization of its primary alkyl bromide moiety, making it an ideal building block for introducing four-carbon chains in complex, multi-step syntheses. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers researchers to leverage its full potential in advancing drug discovery and chemical innovation.

References

- 1. This compound | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 110661-91-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, CAS No. 110661-91-1 - iChemical [ichemical.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. This compound | Reagent Supplier [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 4-bromobutanoate

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 4-bromobutanoate (CAS No. 110661-91-1), a key intermediate in organic synthesis.[1] As researchers and professionals in drug development, the unambiguous structural confirmation of such reagents is paramount to ensure the integrity and reproducibility of synthetic pathways. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, and providing field-proven protocols for data acquisition.

Molecular Structure and its Spectroscopic Implications

This compound is an aliphatic ester containing two key structural features that dictate its spectroscopic signature: a sterically hindered tert-butyl ester group and a primary alkyl bromide. The tert-butyl group provides a unique, highly symmetrical environment, while the flexible butanoate chain with its terminal bromine atom gives rise to characteristic signals and fragmentation patterns. Our analytical approach will leverage Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and elucidate fragmentation pathways.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound with key proton environments highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed connectivity map of the molecule.

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.43 | Triplet (t) | 2H | -CH₂-Br (Hγ) |

| ~2.42 | Triplet (t) | 2H | -CH₂-C=O (Hα) |

| ~2.17 | Quintet (m) | 2H | -CH₂-CH₂-CH₂- (Hβ) |

| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |

Note: Data synthesized from representative values found in literature.[2][3] Exact chemical shifts can vary slightly based on solvent and instrument calibration.

Interpretation and Causality:

-

δ 1.45 (Singlet, 9H): This signal is unequivocally assigned to the nine equivalent protons of the tert-butyl group. Its upfield chemical shift is characteristic of aliphatic protons shielded from deshielding groups. The singlet multiplicity arises because there are no adjacent protons, a direct consequence of the quaternary carbon to which they are attached. This signal is often a reliable diagnostic marker for the presence of a tert-butyl moiety.

-

δ 3.43 (Triplet, 2H): The most downfield signal in the aliphatic region corresponds to the methylene protons directly attached to the electronegative bromine atom (Hγ). This electronegativity deshields the protons, shifting their resonance downfield. The signal appears as a triplet due to coupling with the two adjacent Hβ protons (n+1 rule, 2+1=3).

-

δ 2.42 (Triplet, 2H): These protons (Hα) are adjacent to the carbonyl group of the ester. The electron-withdrawing nature of the carbonyl deshields these protons, shifting them downfield relative to a standard alkane but not as far as the bromine-adjacent protons. They are split into a triplet by the neighboring Hβ protons.

-

δ 2.17 (Quintet, 2H): The central methylene protons (Hβ) are flanked by two other methylene groups (Hα and Hγ). They are coupled to both sets of neighbors. Coupling to the two Hα protons would create a triplet, and further coupling to the two Hγ protons would split that triplet into a triplet of triplets. Often, if the coupling constants are similar, this complex pattern resolves into a quintet (n=4 adjacent protons, 4+1=5), which is observed here.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~171.7 | C=O (Ester Carbonyl) |

| ~80.5 | -C (CH₃)₃ (Quaternary) |

| ~33.7 | -C H₂-C=O (Cα) |

| ~32.8 | -C H₂-Br (Cγ) |

| ~28.0 | -C(C H₃)₃ (tert-Butyl Methyls) |

| ~27.9 | -CH₂-C H₂-CH₂- (Cβ) |

Note: Data synthesized from representative values found in literature.[1][2]

Interpretation and Causality:

-

δ 171.7: The most downfield signal is characteristic of a carbonyl carbon in an ester functional group.

-

δ 80.5: This signal corresponds to the quaternary carbon of the tert-butyl group, which is bonded to an oxygen atom. The electronegativity of the oxygen shifts this carbon significantly downfield.

-

δ 33.7, 32.8, 27.9: These are the three methylene carbons of the butanoate chain. The carbon adjacent to the carbonyl (Cα, ~33.7 ppm) and the carbon adjacent to the bromine (Cγ, ~32.8 ppm) are shifted downfield due to the influence of the respective electron-withdrawing groups. The central methylene carbon (Cβ, ~27.9 ppm) is the most shielded of the three.

-

δ 28.0: This upfield signal is assigned to the three equivalent methyl carbons of the tert-butyl group.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra for a liquid sample like this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single deuterium lock signal. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the sample to achieve optimal magnetic field homogeneity and spectral resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon by removing ¹H-¹³C coupling.

-

Typical parameters: 256-1024 scans (due to the low natural abundance of ¹³C), spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Diagram 2: NMR Acquisition Workflow

References

A Comprehensive Technical Guide to the Solubility of Tert-butyl 4-bromobutanoate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of tert-butyl 4-bromobutanoate, a key intermediate in organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles, data from analogous compounds, and predictive assessments to offer a comprehensive qualitative and semi-quantitative overview. Crucially, this guide equips researchers with detailed, field-proven experimental protocols for the precise determination of solubility, ensuring scientific integrity and empowering informed solvent selection for synthesis, purification, and formulation.

Introduction: Understanding the Significance of Solvent Selection

This compound (t-B4B) is a versatile bifunctional molecule, featuring a reactive bromine atom and a sterically hindered tert-butyl ester. This structure makes it a valuable building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The success of any chemical process involving t-B4B, from reaction kinetics to purification and crystallization, is critically dependent on the choice of solvent. A well-chosen solvent will not only dissolve the reactants to facilitate a reaction but also influence the reaction rate, equilibrium, and the ease of product isolation.

This guide provides a deep dive into the solubility profile of t-B4B, moving beyond simple statements of solubility to explain the underlying physicochemical principles that govern its behavior in various organic media. By understanding these principles, researchers can make more informed decisions, troubleshoot experimental challenges, and optimize their synthetic and purification workflows.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 223.11 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Density | ~1.258 g/cm³ | --INVALID-LINK-- |

| Boiling Point | ~225.9 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | ~117.1 °C | --INVALID-LINK-- |

| Water Solubility | Low/Insoluble | --INVALID-LINK-- |

The molecule possesses a polar carbon-bromine bond and a polar ester group, which contribute to its dipole moment. However, the presence of a nonpolar four-carbon chain and a bulky, nonpolar tert-butyl group gives the molecule significant nonpolar character. This duality is key to its solubility behavior.

Theoretical Framework: The Science of Dissolution

The principle of "similia similibus solvuntur" or "like dissolves like " is the cornerstone of predicting solubility. This means that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and often contain O-H or N-H bonds, allowing for hydrogen bonding. They are effective at dissolving polar and ionic compounds.

-

Nonpolar Solvents: These solvents have small or no dipole moments and are characterized by London dispersion forces. They are effective at dissolving nonpolar compounds.

-

Aprotic Polar Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.

This compound, with its mix of polar and nonpolar features, is expected to exhibit good solubility in a range of solvents with intermediate to low polarity. It is generally insoluble in water due to the large, hydrophobic alkyl and tert-butyl groups which would disrupt the strong hydrogen bonding network of water.[1]

Qualitative and Predicted Solubility of this compound

While precise quantitative solubility data for this compound is not widely published, we can predict its solubility in common organic solvents based on its structure and the known solubility of analogous compounds like other bromoalkanes and tert-butyl esters. For a liquid solute like t-B4B, high solubility is often described as miscibility , meaning the liquids can be mixed in all proportions to form a single phase.

| Solvent | Solvent Type | Predicted Solubility | Rationale and Insights |

| Hexane | Nonpolar | Miscible | The nonpolar nature of hexane aligns well with the significant nonpolar character of t-B4B's alkyl chain and tert-butyl group. |

| Toluene | Nonpolar (Aromatic) | Miscible | Similar to hexane, toluene is a nonpolar solvent that should readily dissolve t-B4B. |

| Diethyl Ether | Polar Aprotic | Miscible | Diethyl ether has a small dipole moment and is a good solvent for many organic compounds. Qualitative data suggests t-B4B is soluble in ether.[1] |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | DCM is a versatile solvent with a moderate dipole moment, capable of dissolving a wide range of organic compounds. |

| Chloroform | Polar Aprotic | Miscible | Similar to DCM, chloroform is a good solvent for compounds of intermediate polarity. Qualitative data indicates t-B4B is soluble in chloroform.[1] |

| Ethyl Acetate | Polar Aprotic | Miscible | As an ester, ethyl acetate shares structural similarities with the ester functional group in t-B4B, promoting solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | THF is a polar aprotic ether that is a good solvent for a wide range of organic compounds. |

| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that should be a good solvent for t-B4B, though miscibility in all proportions is less certain than with less polar solvents. |

| Ethanol | Polar Protic | Soluble | The polar hydroxyl group of ethanol can interact with the ester and bromide moieties of t-B4B, while its ethyl group provides some nonpolar character. High solubility is expected. |

| Methanol | Polar Protic | Moderately Soluble | Methanol is more polar than ethanol and may be a slightly less effective solvent for the nonpolar portions of t-B4B compared to ethanol. |

| Water | Polar Protic | Insoluble | The strong hydrogen bonding network of water and the predominantly nonpolar character of t-B4B make them immiscible.[1] |

Disclaimer: The predicted solubilities in the table above are based on chemical principles and data for analogous compounds. For critical applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, the ability to experimentally determine the solubility of this compound is a critical skill for any researcher working with this compound. The following protocols provide robust methods for both qualitative assessment and the determination of miscibility.

Protocol for Qualitative Solubility Assessment

This protocol provides a rapid and straightforward method to determine if t-B4B is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes (13x100 mm)

-

Calibrated Pasteur pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 100 µL of the solvent to be tested into a clean, dry test tube.

-

Add 100 µL of this compound to the same test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the mixture against a well-lit background.

-

Soluble/Miscible: The mixture is a single, clear, homogeneous phase.

-

Partially Soluble: The mixture is cloudy or forms two phases, but the volume of the undissolved phase is noticeably smaller.

-

Insoluble/Immiscible: The mixture clearly separates into two distinct layers.

-

Causality in Experimental Design:

-

Starting with a 1:1 volume ratio provides a stringent test for high solubility or miscibility.

-

Vigorous mixing ensures that the system reaches equilibrium quickly.

Caption: Workflow for qualitative solubility determination.

Protocol for Determining Miscibility

This protocol is used to determine if this compound is miscible with a solvent in all proportions.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or burettes

-

A series of test tubes or small vials

-

Vortex mixer

Procedure:

-

Prepare a series of mixtures of t-B4B and the solvent in varying volume ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in separate test tubes. A total volume of 5 or 10 mL for each mixture is suitable.

-

Vortex each mixture vigorously for 30-60 seconds.

-

Allow the mixtures to stand for at least 10 minutes and then visually inspect each for the presence of a single homogeneous phase.

-

If all mixtures form a single, clear phase, the two liquids are considered miscible.

-

If any of the mixtures form two phases, the liquids are not fully miscible. Note the range of compositions over which two phases are observed.

Self-Validating System:

Caption: Workflow for determining miscibility.

Practical Applications and Implications

The solubility of this compound has direct implications for its use in research and development:

-

Reaction Solvent Selection: For nucleophilic substitution reactions at the bromine-bearing carbon, a solvent that dissolves both t-B4B and the nucleophile is required. Aprotic polar solvents like THF, acetone, or DMF are often good choices.

-

Purification by Extraction: The low water solubility of t-B4B is advantageous for purification. After a reaction, an organic solvent in which t-B4B is highly soluble (e.g., diethyl ether, ethyl acetate) can be used to extract it from an aqueous phase, effectively removing water-soluble impurities.

-

Crystallization: While t-B4B is a liquid at room temperature, knowledge of its solubility is crucial for the crystallization of its solid derivatives. A solvent system in which the derivative is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

-

Chromatography: The choice of eluent for chromatographic purification (e.g., column chromatography) depends on the solubility of t-B4B and its byproducts. A common starting point is a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation.

Conclusion: An Empowered Approach to Solvent Selection

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in all common organic solvents remains an area for future investigation, this guide provides a robust framework for making informed decisions. By understanding the physicochemical properties of t-B4B and the principles of solubility, and by employing the detailed experimental protocols provided, researchers can confidently select appropriate solvents to optimize their chemical processes. This empowered approach, grounded in scientific principles and validated by experimental observation, is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

Molecular weight and density of tert-butyl 4-bromobutanoate

An In-Depth Technical Guide to tert-Butyl 4-bromobutanoate: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound that serves as a crucial building block in modern organic synthesis. Characterized by a terminal alkyl bromide and a sterically hindered tert-butyl ester, this molecule offers synthetic chemists a versatile platform for introducing a four-carbon chain with orthogonal reactivity. The tert-butyl ester group acts as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, while the primary bromide provides a reactive handle for nucleophilic substitution and coupling reactions.

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the fundamental physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, and discusses the compound's reactivity and safe handling. The insights provided herein are intended to empower scientists to effectively utilize this reagent in the synthesis of complex target molecules, from novel polymers to active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application in synthesis and for accurate characterization of its reaction products.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO₂ | [1][2][3] |

| Molecular Weight | 223.11 g/mol | [1] |

| Density | ~1.258 g/cm³ | [4][5][6] |

| Boiling Point | 225.9 °C at 760 mmHg | [4][6] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| CAS Number | 110661-91-1 | [1] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Hexane) | [2][5] |

Spectroscopic Signature

Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The expected signals in ¹H and ¹³C NMR provide a unique fingerprint for the molecule.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.27 (t, 2H, J=6.5Hz): Triplet corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

-

δ 2.22 (t, 2H, J=7.2Hz): Triplet for the two protons on the carbon alpha to the carbonyl group (-CH₂CO₂tBu).

-

δ 1.98-1.91 (m, 2H): Multiplet for the central methylene protons (-CH₂CH₂CH₂-).

-

δ 1.27 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group (-(CH₃)₃).[5]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 171.7: Carbonyl carbon of the ester.

-

δ 80.5: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 33.7, 32.8, 28.0, 27.9: Signals corresponding to the methylene carbons of the butanoate chain and the methyl carbons of the tert-butyl group.[5]

-

Synthesis: Fischer Esterification

The most common and direct method for preparing this compound is the Fischer esterification of 4-bromobutanoic acid with tert-butanol. This reaction is a cornerstone of organic chemistry, and understanding the role of each component is key to achieving a high yield.

Mechanistic Considerations & Rationale

The esterification is an equilibrium-controlled process. To drive the reaction toward the product, specific strategies are employed:

-

Acid Catalysis (H₂SO₄): The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of 4-bromobutanoic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol.

-

Water Removal (MgSO₄): Water is a byproduct of the reaction. According to Le Châtelier's principle, its removal shifts the equilibrium to favor the formation of the ester. Anhydrous magnesium sulfate (MgSO₄) is a common and effective dehydrating agent used for this purpose.[5][7]

-

Excess Reagent (tert-butanol): Using one of the starting materials, typically the less expensive one (in this case, tert-butanol), in large excess also helps to drive the equilibrium towards the product.[5][7]

The diagram below illustrates the logical flow of the synthesis and purification process.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from literature sources.[5][7]

-

Reaction Setup: To a solution of 4-bromobutanoic acid (1.0 eq., e.g., 15.39 mmol, 2.57 g) in dichloromethane (DCM, ~8 mL/mmol) is added anhydrous magnesium sulfate (4.2 eq.), tert-butanol (5.0 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.25 mL).

-

Reaction Execution: The reaction mixture is stirred vigorously at room temperature for 24 to 48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted one more time with DCM.

-

Isolation: The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a colorless to light yellow liquid.[5]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups, allowing for sequential and controlled chemical transformations.

-

Nucleophilic Substitution: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide variety of nucleophiles (e.g., amines, alkoxides, cyanides, carboxylates) to form new carbon-heteroatom or carbon-carbon bonds. This makes it an ideal reagent for attaching a protected four-carbon carboxylic acid chain to a substrate.

-

Ester Group Stability and Deprotection: The tert-butyl ester is highly resistant to basic hydrolysis and many nucleophiles due to the steric bulk of the tert-butyl group. However, it can be cleanly cleaved under strong acidic conditions (e.g., trifluoroacetic acid or HCl) to reveal the free carboxylic acid. This orthogonality makes it an invaluable protecting group in multi-step synthesis.

This compound is commonly used in the production of pharmaceuticals and agrochemicals. It serves as a key intermediate in the synthesis of more complex molecules, including β-ketoesters and β-lactones.

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of this compound are critical to ensure laboratory safety.

Hazard Identification

According to Safety Data Sheets (SDS), the compound presents the following primary hazards:

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][8]

-

Serious Eye Damage/Irritation: Causes serious eye irritation and can lead to eye damage.[1][8]

-

Respiratory Irritation: May cause respiratory tract irritation if vapors are inhaled.[1][9]

Handling and Personal Protective Equipment (PPE)

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Required PPE:

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash-proof safety goggles and/or a face shield.

-

A properly buttoned laboratory coat.

-

Storage Recommendations

-

Store in a cool, dry, and dark place to prevent degradation.[10]

-

The recommended storage temperature is between 2-8°C.[5][10]

-

Keep the container tightly closed and preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[4][10]

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its dual functionality, characterized by a reactive primary bromide and a robust, acid-labile tert-butyl ester, provides a reliable strategy for the introduction of a C4 carboxylic acid moiety. A firm grasp of its physicochemical properties, the mechanistic principles behind its synthesis, and strict adherence to safety protocols will enable researchers in drug discovery and materials science to leverage its full synthetic potential.

References

- 1. This compound | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 110661-91-1: this compound | CymitQuimica [cymitquimica.com]

- 3. t-Butyl 4-Bromobutanoate | CymitQuimica [cymitquimica.com]

- 4. 4-Bromobutanoic acid tert-butyl ester | 110661-91-1 [sigmaaldrich.com]

- 5. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 6. This compound, CAS No. 110661-91-1 - iChemical [ichemical.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 110661-91-1|this compound|BLD Pharm [bldpharm.com]

Safe Handling of tert-Butyl 4-bromobutanoate: A Guide to Hazard Mitigation and Risk Management

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-bromobutanoate is a valuable reagent in organic synthesis, frequently employed as an intermediate in the production of pharmaceuticals and other fine chemicals.[1][2] Its structure, featuring a reactive bromine atom and a sterically hindering tert-butyl ester group, makes it a versatile building block, particularly in nucleophilic substitution reactions.[3] However, the same chemical properties that make it useful also present significant hazards. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety protocols to ensure its safe handling in a research and development setting. Adherence to these guidelines is critical for protecting laboratory personnel and the integrity of experimental work.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is a hazardous substance that requires stringent control measures.

GHS Classification and Primary Hazards

According to the Globally Harmonized System (GHS), this compound is classified with several significant hazards. While classifications may vary slightly between suppliers, a conservative approach that accounts for the most severe potential outcomes is recommended. The primary hazards are summarized below.

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Skin Corrosion / Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning |

| Serious Eye Damage / Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger / Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Note: Some sources classify this chemical as a severe corrosive (Category 1B), while others list it as an irritant (Category 2).[4][5] Given this discrepancy, it is imperative to treat the substance with the highest degree of caution, assuming it has the potential to cause severe skin burns and serious eye damage.

Toxicological Profile

Exposure to this compound can result in significant health effects. The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes.[4]

-

Skin Contact : May cause severe irritation, characterized by itching, scaling, redness, and potentially blistering or burns.[4] Prolonged contact should be avoided.

-

Eye Contact : Can result in severe eye damage, including redness, pain, and watering.[4] The potential for serious, irreversible damage is high.

-

Inhalation : Vapors or mists may cause irritation to the lungs and respiratory system.[4][5]

-

Ingestion : While specific data is limited, ingestion is expected to be harmful. Do not induce vomiting if swallowed.[4]

Physicochemical Hazards

-

Reactivity : The compound may undergo hydrolysis when exposed to strong acids or bases.[3] It is incompatible with strong oxidizing agents.

-

Stability : It is stable under recommended storage conditions but can be light-sensitive.[6]

-

Hazardous Decomposition : During a fire, thermal decomposition can generate irritating and highly toxic gases, including carbon oxides (CO, CO2) and hydrogen bromide.[4]

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this chemical. This involves identifying hazards, evaluating potential exposure, and implementing appropriate control measures.

Caption: A simple workflow for conducting a risk assessment.

Engineering and Administrative Controls

The hierarchy of controls prioritizes the most effective measures for risk reduction. Engineering and administrative controls are essential for minimizing exposure.

-

Engineering Controls : All work with this compound must be conducted in a properly functioning and certified chemical fume hood to control inhalation exposure. An eyewash station and safety shower must be immediately accessible in the work area.[4]

-

Administrative Controls : Access to areas where this chemical is used should be restricted to authorized personnel. All containers must be clearly labeled with the chemical name and appropriate GHS hazard pictograms.[6] A designated area for storage and handling should be established.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.[7]

Minimum PPE Requirements

-

Eye and Face Protection : Chemical splash goggles are mandatory.[4] When handling larger quantities (>100 mL) or when there is a significant splash risk, a face shield should be worn in addition to goggles.[8]

-

Skin Protection : A flame-resistant lab coat should be worn and fully fastened.

-

Gloves : Chemically resistant gloves are required. Disposable nitrile gloves may be suitable for incidental contact, but heavier-duty gloves should be considered for prolonged handling. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[9]

-

Footwear : Closed-toe shoes made of a non-porous material are required.[9]

PPE Selection Pathway

The selection of PPE should be based on the specific task and the associated risk of exposure.

Caption: Decision pathway for selecting appropriate PPE.

Safe Handling and Storage Protocols

Strict adherence to established protocols is crucial for preventing accidents.

Step-by-Step Handling Protocol: Aliquoting Reagent

-

Preparation : Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood sash is at the appropriate working height.

-

Inspection : Visually inspect the supplier container for any signs of damage or leaks.

-

Transfer : Securely clamp the receiving vessel inside the fume hood. Uncap the reagent bottle and carefully pour the required amount into the vessel, minimizing any splashing.

-

Closure : Promptly and securely recap the supplier bottle.

-

Cleanup : Wipe down any minor drips on the exterior of the vessels with a suitable absorbent material. Dispose of contaminated wipes in a designated hazardous waste container.

-

Post-Handling : Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[6]

Storage Requirements

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4]

-

The storage area should be locked to restrict unauthorized access.[4][6]

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill Management

For a small spill (<100 mL) inside a chemical fume hood:

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[6]

-

Once fully absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[6]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Report the spill to the laboratory supervisor.

For large spills, evacuate the area and contact your institution's emergency response team.[10]

Fire Response

-

In case of a fire, use a dry chemical, carbon dioxide, water spray, or chemical foam extinguisher.[4]

-

The primary hazard in a fire is the generation of toxic and corrosive fumes, including hydrogen bromide.[4] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Do not dispose of this chemical down the drain.[4]

-

Collect all waste in clearly labeled, sealed containers.

-

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

Conclusion

This compound is a key reagent with significant associated hazards, primarily its potential to cause severe skin and eye damage. However, by implementing a multi-layered safety approach that includes robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling protocols, the risks can be effectively managed. A culture of safety, grounded in a thorough understanding of the hazards and a commitment to established procedures, is paramount for all personnel working with this chemical.

References

- 1. 110661-91-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. lookchem.com [lookchem.com]

- 3. CAS 110661-91-1: this compound | CymitQuimica [cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. This compound | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. blog.storemasta.com.au [blog.storemasta.com.au]

- 8. epa.gov [epa.gov]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]

The Gatekeeper of Reactivity: A Technical Guide to the tert-Butyl Ester Protecting Group in Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities.[1] Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability.[1][2] This technical guide provides an in-depth exploration of the tert-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.[1]

Core Principles of tert-Butyl Ester Protection

The efficacy of the tert-butyl ester as a protecting group hinges on its stability under neutral and basic conditions, and its lability in the presence of strong acids.[3][4] This allows for chemical manipulations at other sites of a molecule without affecting the protected carboxylic acid.[3] The steric bulk of the tert-butyl group effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions.[1][3]

A key attribute of the tert-butyl ester is its remarkable stability across a broad spectrum of reaction conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.[1] Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][5]

The Mechanism of Protection and Deprotection: A Tale of a Stable Cation

The mechanisms for both the introduction and removal of the tert-butyl ester hinge on the formation of the stable tert-butyl cation.[6]

Introduction of the tert-Butyl Ester

The most common method for the introduction of a tert-butyl ester is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1] This reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylic acid.[1]

Caption: General mechanism for the formation of tert-butyl esters.

Acid-Catalyzed Deprotection

The cleavage of a t-butyl ester under acidic conditions proceeds through a unimolecular elimination mechanism (E1).[2] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA).[7] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and the desired carboxylic acid.[7] The tert-butyl cation is subsequently quenched, typically by forming isobutylene gas or by reacting with the acid's conjugate base.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. Stepwise Orthogonal Protection of Calix[4]arene Triamine: A Facile Route to Asymmetric Structures [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Electrophilic reactivity of the bromine atom in tert-butyl 4-bromobutanoate

An In-Depth Technical Guide to the Electrophilic Reactivity of the Bromine Atom in tert-Butyl 4-bromobutanoate

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. It incorporates a primary alkyl bromide and a sterically hindered tert-butyl ester, a combination that imparts a well-defined and predictable reactivity profile. This guide provides a comprehensive analysis of the electrophilic nature of the carbon-bromine bond within this molecule. We will explore the underlying electronic and steric factors that govern its reactivity, delve into the predominant SN2 reaction pathway, consider competing elimination reactions, and provide validated experimental protocols for its synthesis and subsequent nucleophilic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic utility of this versatile building block.

Molecular Architecture: Understanding the Foundations of Reactivity

This compound, with the chemical formula C₈H₁₅BrO₂, possesses a structure where reactivity is dictated by two key features: the electrophilic C-Br bond and the sterically demanding tert-butyl ester group.

The carbon-bromine bond is inherently polarized due to the significant difference in electronegativity between bromine and carbon. This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom, rendering the carbon an electrophilic center susceptible to attack by electron-rich species (nucleophiles)[1][2][3].

The bromine atom itself is an excellent leaving group. Its ability to depart is a consequence of the stability of the resulting bromide anion (Br⁻), which is the conjugate base of a strong acid (HBr)[2]. In the context of nucleophilic substitution reactions, the C-Br bond is weaker than C-Cl and C-F bonds, and iodide is an even better leaving group, leading to a general reactivity trend of R-I > R-Br > R-Cl > R-F[1].

The second key feature, the tert-butyl ester, profoundly influences the molecule's utility.

-

Steric Hindrance: The bulky tert-butyl group provides significant steric shielding[4][5]. While this bulk is four carbons removed from the C-Br bond and thus does not directly impede nucleophilic attack at the electrophilic center, it is a critical feature for the ester's role as a protecting group.

-

Chemical Stability: The tert-butyl ester is notably stable under neutral and basic conditions, which are often employed for nucleophilic substitutions at the alkyl bromide terminus[5]. It is, however, readily cleaved under specific acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), proceeding through a stable tertiary carbocation intermediate[5]. This differential stability allows for orthogonal protection strategies in multi-step syntheses[5].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 110661-91-1 | [4][6][7] |

| Molecular Formula | C₈H₁₅BrO₂ | [4][8] |

| Molecular Weight | 223.11 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | [4] |

| SMILES | O=C(OC(C)(C)C)CCCBr | [4][9] |

| InChI Key | HJEZRYIJNHAIGY-UHFFFAOYSA-N | [4][9] |

The Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (SN2)

The primary classification of the alkyl bromide in this compound dictates that its reactions with most nucleophiles proceed via the SN2 (Substitution, Nucleophilic, bimolecular) mechanism[10]. This pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to a simultaneous bond formation and bond cleavage[11][12].

The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, as described by the second-order rate law: Rate = k[R-Br][Nu⁻] [12][13].

Key Factors Influencing SN2 Reactivity

-

Substrate Structure: Primary alkyl halides, like the one in our topic molecule, are highly reactive towards SN2 displacement due to minimal steric hindrance at the reaction center[11][14]. Reactivity decreases significantly with increased substitution (primary > secondary >> tertiary), with tertiary halides being essentially unreactive via the SN2 pathway[13][14].

-

Nucleophile Strength: The reaction rate is highly sensitive to the strength of the nucleophile. Strong nucleophiles (e.g., I⁻, HS⁻, CN⁻, N₃⁻) react much faster than weak ones (e.g., H₂O, ROH)[3][14].

-

Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions[11]. These solvents can dissolve the necessary ionic salts but do not form a tight solvation shell around the anionic nucleophile, leaving it "free" and highly reactive. Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, lowering its energy and reducing its reactivity[14].

-

Leaving Group Ability: As previously mentioned, bromide is a good leaving group, contributing to the favorable kinetics of the reaction[2][11].

Table 2: Relative Reactivity of Nucleophiles in SN2 Reactions

| Nucleophile | Product with this compound | Relative Rate |

| HS⁻ | tert-Butyl 4-mercaptobutanoate | Very Fast |

| CN⁻ | tert-Butyl 4-cyanobutanoate | Very Fast |

| I⁻ | tert-Butyl 4-iodobutanoate | Very Fast |

| N₃⁻ | tert-Butyl 4-azidobutanoate | Fast |

| CH₃O⁻ | tert-Butyl 4-methoxybutanoate | Moderate |

| OH⁻ | tert-Butyl 4-hydroxybutanoate | Moderate |

| Cl⁻ | tert-Butyl 4-chlorobutanoate | Slow |

| H₂O | tert-Butyl 4-hydroxybutanoate | Very Slow |

Note: Relative rates are generalized and can be influenced by solvent and temperature.

Competing Pathways: The E2 Elimination Reaction

While SN2 is the dominant pathway, the E2 (Elimination, bimolecular) reaction can compete, particularly when strong, sterically hindered bases are used[15][16]. The E2 mechanism is also a concerted process where the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), while simultaneously forming a π-bond and ejecting the leaving group[15].

For primary alkyl halides like this compound, SN2 reactions are generally favored over E2. Elimination becomes more significant with secondary and tertiary halides[17]. However, using a strong, bulky base like potassium tert-butoxide (KOtBu) can promote the E2 pathway even for primary substrates[16]. For this compound, this would lead to the formation of tert-butyl but-3-enoate.

Synthesis and Experimental Protocols

A sound understanding of a reagent's reactivity is best complemented by practical, field-proven methodologies for its synthesis and application.

Synthesis of this compound

This compound is commonly prepared via Fischer esterification of 4-bromobutanoic acid with an excess of tert-butanol or by reaction with isobutylene under acidic catalysis[6][7].

Protocol: Acid-Catalyzed Esterification

Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 4-Bromobutyric acid | 167.00 | 20 | 3.34 g | 1.0 |

| tert-Butanol | 74.12 | 100 | 9.2 mL | 5.0 |

| Magnesium sulfate | 120.37 | 80 | 9.6 g | 4.0 |

| Dichloromethane | - | - | 80 mL | - |

| Sulfuric acid (conc.) | - | - | 0.2 mL | Catalytic |

Procedure:

-

To a solution of 4-bromobutyric acid (3.34 g, 20 mmol) in dry dichloromethane (80 mL), add magnesium sulfate (9.6 g, 80 mmol) and tert-butanol (9.2 mL, 100 mmol)[18].

-

Carefully add concentrated sulfuric acid (0.2 mL) to the vigorously stirred mixture[18].

-

Stir the reaction mixture at room temperature for 48 hours[18].

-

Upon completion (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution[6][18].

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate[18].

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: dichloromethane or hexane/ethyl acetate mixtures) to afford pure this compound[6][18].

Application in SN2 Reaction: Synthesis of tert-Butyl 4-azidobutanoate

The conversion of the bromide to an azide is a synthetically valuable transformation, as the azide can be readily reduced to a primary amine or used in cycloaddition reactions.

Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass | Equivalents |

| This compound | 223.11 | 10 | 2.23 g | 1.0 |

| Sodium azide (NaN₃) | 65.01 | 15 | 0.975 g | 1.5 |

| Dimethylformamide (DMF) | - | - | 20 mL | - |

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF[10].

-

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

-

Stir the reaction mixture at room temperature overnight (approx. 18 hours)[10].

-

Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting material.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 30 mL)[10].

-

Combine the organic layers, wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Conclusion

The electrophilic reactivity of this compound is centered on its primary alkyl bromide functionality. This structural feature overwhelmingly favors the SN2 mechanism for reactions with a wide range of nucleophiles, a process characterized by a concerted, bimolecular, backside attack. The reaction is highly influenced by nucleophile strength and the use of polar aprotic solvents. While E2 elimination is a potential side reaction, it is generally disfavored but can be promoted with strong, bulky bases. The strategic inclusion of the tert-butyl ester group, which is stable under common nucleophilic substitution conditions, makes this molecule a highly valuable and versatile building block for the controlled, stepwise synthesis of complex organic targets.

References

- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 2. Video: Alkyl Halides [jove.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. CAS 110661-91-1: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. T-BUTYL 4-BROMOBUTYRATE | 110661-91-1 [chemicalbook.com]

- 7. CAS No.110661-91-1,T-BUTYL 4-BROMOBUTYRATE Suppliers [lookchem.com]

- 8. This compound | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Esters | Ambeed.com [ambeed.com]

- 10. benchchem.com [benchchem.com]

- 11. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. application.wiley-vch.de [application.wiley-vch.de]

A Guide to the Nomenclature and Strategic Application of tert-Butyl 4-Bromobutanoate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Reagent